molecular formula C14H24N2O3 B8661740 Tert-butyl 4-morpholino-5,6-dihydropyridine-1(2H)-carboxylate

Tert-butyl 4-morpholino-5,6-dihydropyridine-1(2H)-carboxylate

Cat. No. B8661740
M. Wt: 268.35 g/mol
InChI Key: FUJINOGXJWFFFI-UHFFFAOYSA-N
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Patent
US09242981B2

Procedure details

In a round-bottom flask equipped with a Dean-Starke trap, 20 g of tert-butyl 4-oxopiperidine-1-carboxylate, 0.1 mol), morpholine (9.63 mL, 0.11 mol) and p-toluenesulfonic acid (5 mg) in benzene (42.3 mL) was heated up to reflux. Water was removed and the reaction was continued at reflux for 8 hours. The reaction mixture was then cooled to room temperature and concentrated in vacuo to give crude product as a yellow oil (27 g), which was used for next step without further purification.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
9.63 mL
Type
reactant
Reaction Step One
Quantity
42.3 mL
Type
solvent
Reaction Step One
Quantity
5 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
O=[C:2]1[CH2:7][CH2:6][N:5]([C:8]([O:10][C:11]([CH3:14])([CH3:13])[CH3:12])=[O:9])[CH2:4][CH2:3]1.[NH:15]1[CH2:20][CH2:19][O:18][CH2:17][CH2:16]1>C1C=CC=CC=1.C1(C)C=CC(S(O)(=O)=O)=CC=1>[O:18]1[CH2:19][CH2:20][N:15]([C:2]2[CH2:7][CH2:6][N:5]([C:8]([O:10][C:11]([CH3:14])([CH3:13])[CH3:12])=[O:9])[CH2:4][CH:3]=2)[CH2:16][CH2:17]1

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
O=C1CCN(CC1)C(=O)OC(C)(C)C
Name
Quantity
9.63 mL
Type
reactant
Smiles
N1CCOCC1
Name
Quantity
42.3 mL
Type
solvent
Smiles
C1=CC=CC=C1
Name
Quantity
5 mg
Type
catalyst
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated up
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
CUSTOM
Type
CUSTOM
Details
Water was removed
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 8 hours
Duration
8 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
O1CCN(CC1)C1=CCN(CC1)C(=O)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 27 g
YIELD: CALCULATEDPERCENTYIELD 100.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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